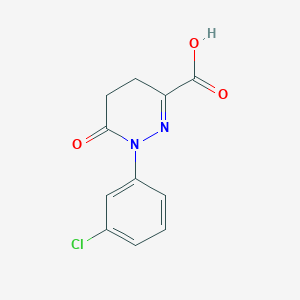

1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a diazine derivative characterized by a tetrahydropyridazine core fused with a carboxylic acid group at position 3 and a 3-chlorophenyl substituent at position 1. The compound’s structure confers unique physicochemical properties:

- Reactivity: The carboxylic acid group enables acid-base reactions and esterification, while the electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic substitution selectivity .

- Steric Effects: The 3-chlorophenyl group introduces steric hindrance, modulating reaction kinetics and regioselectivity in synthetic pathways .

- Solubility: Hydrogen bonding from the carboxylic acid and polar groups enhances solubility in polar solvents like methanol and DMSO, though the chlorophenyl moiety increases lipophilicity compared to non-halogenated analogs .

Synthetic routes involve condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation, esterification, and dehydroxy-chlorination with phosphoryl chloride .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAQJCFICUVEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Biochemical Pathways

For instance, if it targets enzymes involved in metabolic processes, it could affect those pathways.

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it could have various effects, such as modulating enzyme activity, altering cellular signaling, or affecting gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how effectively it interacts with its targets. Furthermore, the compound’s efficacy can be influenced by the individual’s health status, genetic factors, and the presence of other drugs.

Activité Biologique

1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.66 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

- PubChem CID : 4739154

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been investigated in various studies focusing on its anticancer properties, interaction with biological receptors, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a compound similar to 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine was shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin . The mechanism involves the activation of pathways that lead to increased cell proliferation and resistance to apoptosis.

Interaction with Receptors

The compound has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a crucial role in cell signaling related to cancer progression. Activation of M3R has been linked to enhanced tumor growth and metastasis in colorectal cancer models . This suggests that targeting M3R could be a viable strategy for developing anticancer therapies involving this compound.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉ClN₂O₃ |

| Molecular Weight | 252.66 g/mol |

| Anticancer Activity | Induces apoptosis in FaDu cells |

| M3R Interaction | Yes |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid:

- Cytotoxicity Studies : Research demonstrated that derivatives showed improved cytotoxicity against various cancer lines compared to traditional chemotherapeutics. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing biological activity .

- Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could modulate key signaling pathways involved in cancer cell survival and proliferation. The spirocyclic structure was particularly noted for its binding affinity to target proteins .

- Therapeutic Applications : Given its receptor interactions and cytotoxic effects, there is potential for developing this compound as a therapeutic agent in cancer treatment. Further studies are warranted to explore its efficacy in vivo and its safety profile .

Applications De Recherche Scientifique

Pharmacological Applications

The pharmacological potential of 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds within the tetrahydropyridazine family exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the interaction with bacterial cell membranes, potentially leading to increased efficacy against various pathogens .

Anti-inflammatory Properties

Studies have shown that derivatives of tetrahydropyridazine compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro. This suggests that 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid may possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that similar tetrahydropyridazine derivatives exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells, making it a candidate for further investigation in oncology .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related tetrahydropyridazine compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that the chlorophenyl substitution may enhance antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with tetrahydropyridazine derivatives led to a reduction in lipopolysaccharide-induced nitric oxide production by macrophages. The most active derivative showed an IC50 value of approximately 12 µM, indicating strong anti-inflammatory potential .

Case Study 3: Anticancer Activity

Research conducted on various cancer cell lines indicated that certain tetrahydropyridazine derivatives exhibited IC50 values as low as 11 µM against neuroblastoma cells. This highlights the potential for developing novel anticancer therapies based on this chemical structure .

Comparaison Avec Des Composés Similaires

(a) Electronic and Steric Effects

- Chlorine vs. Methyl/Fluorine : The 3-chlorophenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to 3-methylphenyl (electron-donating) or 3-fluorophenyl (moderate electronegativity). This impacts reaction rates in nucleophilic substitution and coupling reactions .

(b) Solubility and Lipophilicity

(c) Structural Modifications

- Core Saturation : The dihydropyridazine variant () lacks two hydrogens in the pyridazine ring, reducing planarity and altering π-π stacking interactions critical for binding in biological systems .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(3-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Condensation : React 3-chlorobenzylamine with a suitable pyridazine precursor (e.g., ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate) under reflux in anhydrous solvents like DMF or toluene .

Functionalization : Introduce the carboxylic acid group via hydrolysis of the ester intermediate using NaOH or HCl in aqueous ethanol .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Reaction Conditions Table

| Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Condensation | Pd(OAc)₂, DMF | 80–100°C | 60–75 |

| Hydrolysis | 1M NaOH, EtOH/H₂O | RT | 85–90 |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl at δ 7.2–7.5 ppm, pyridazine ring protons at δ 4.1–5.8 ppm) .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 293.05) .

Q. How should researchers handle safety and stability during experimental work?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. Case Study Table

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 72 | 96 |

| CuI, toluene, 100°C | 58 | 88 |

Q. What strategies are effective for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- ADME Profiling : SwissADME to predict logP (2.1–2.5), BBB permeability, and CYP450 interactions .

Q. How can computational modeling guide structural modifications for enhanced activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with bioactivity using MLR models .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How should researchers resolve contradictions in solubility or bioactivity data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.